4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorophenol, fluorophenyl derivatives, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidinone core and exhibit similar biological activities.
Benzodiazoles: These compounds share the benzodiazole core and are known for their diverse pharmacological properties.
Uniqueness
4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H23ClFN3O2 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H23ClFN3O2/c27-21-6-1-4-9-24(21)33-15-5-14-30-23-8-3-2-7-22(23)29-26(30)18-16-25(32)31(17-18)20-12-10-19(28)11-13-20/h1-4,6-13,18H,5,14-17H2 |
InChI Key |
OBMSPXGXLBERGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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